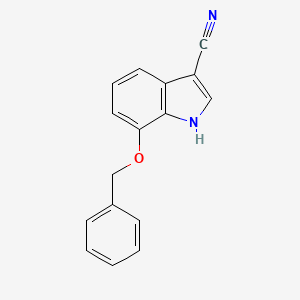![molecular formula C17H19NO B11864245 3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl- CAS No. 609355-64-8](/img/structure/B11864245.png)
3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is known for its unique structural features, which include a dimethylamino group attached to a naphthalene ring and a butynol moiety. These structural characteristics make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method starts with the preparation of 5-(dimethylamino)naphthalene-1-carbaldehyde, which is then subjected to a series of reactions including alkynylation and reduction to yield the final product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group plays a crucial role in its binding to target molecules, leading to various biochemical effects. These interactions can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol include:
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN)
- 7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one
Uniqueness
What sets 4-(5-(Dimethylamino)naphthalen-1-yl)-2-methylbut-3-yn-2-ol apart from these similar compounds is its unique butynol moiety, which imparts distinct chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, particularly in fluorescence-based studies and electronic devices .
Properties
CAS No. |
609355-64-8 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[5-(dimethylamino)naphthalen-1-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C17H19NO/c1-17(2,19)12-11-13-7-5-9-15-14(13)8-6-10-16(15)18(3)4/h5-10,19H,1-4H3 |
InChI Key |
DEDLSRKALDXFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C2C=CC=C(C2=CC=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


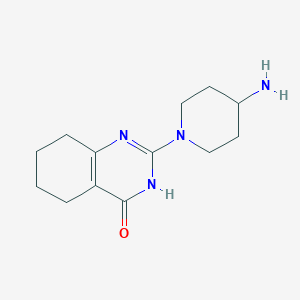

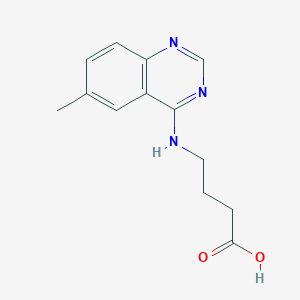

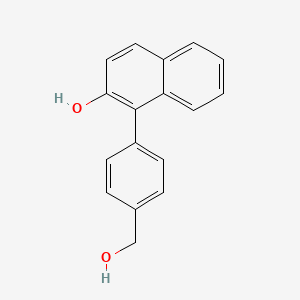
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
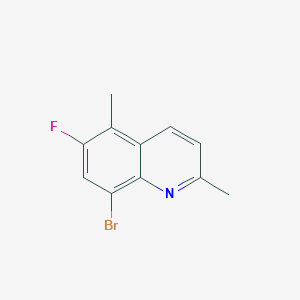
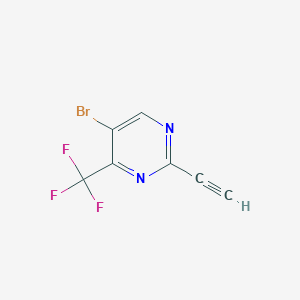

![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
